![molecular formula C14H23IS B14196677 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene CAS No. 851011-44-4](/img/structure/B14196677.png)
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is an organic compound that belongs to the class of iodothiophenes. This compound is characterized by the presence of an iodine atom attached to a thiophene ring, which is further substituted with a 3,7-dimethyloctyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene typically involves the iodination of a thiophene derivative followed by the introduction of the 3,7-dimethyloctyl group. One common method is the halogenation of thiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 2-iodothiophene can then be subjected to a Friedel-Crafts alkylation reaction with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, recrystallization, and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-[(3S)-3,7-dimethyloctyl]thiophene.
Substitution: Formation of 3-[(3S)-3,7-dimethyloctyl]-2-substituted thiophenes.
Aplicaciones Científicas De Investigación
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodothiophene: Lacks the 3,7-dimethyloctyl group, making it less hydrophobic and less sterically hindered.
3-[(3R)-3,7-dimethyloctyl]-2-iodothiophene: The enantiomer of the compound, with the (3R) configuration.
3-[(3S)-3,7-dimethyloctyl]-2-bromothiophene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its reactivity and interactions. The (3S) configuration imparts chirality, which can affect the compound’s biological activity and selectivity. The iodine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Número CAS |
851011-44-4 |
|---|---|
Fórmula molecular |
C14H23IS |
Peso molecular |
350.30 g/mol |
Nombre IUPAC |
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene |
InChI |
InChI=1S/C14H23IS/c1-11(2)5-4-6-12(3)7-8-13-9-10-16-14(13)15/h9-12H,4-8H2,1-3H3/t12-/m0/s1 |
Clave InChI |
HIMSGRCTJFAKGQ-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)CCC1=C(SC=C1)I |
SMILES canónico |
CC(C)CCCC(C)CCC1=C(SC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14196595.png)
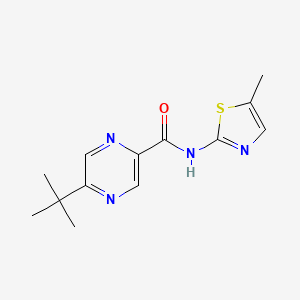
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
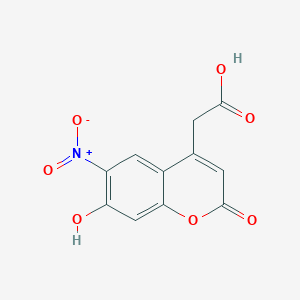
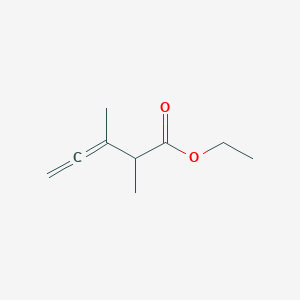



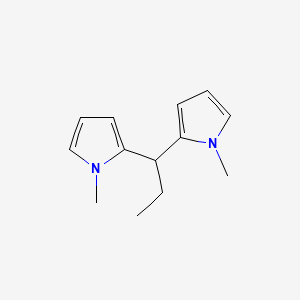
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
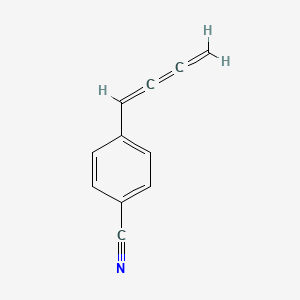
stannane](/img/structure/B14196662.png)
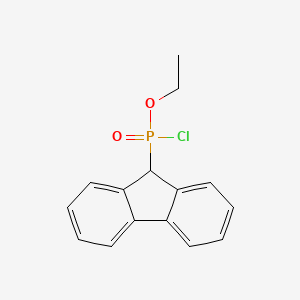
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
